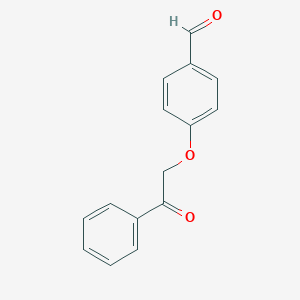

4-(2-Oxo-2-phenylethoxy)benzaldehyde

Beschreibung

BenchChem offers high-quality 4-(2-Oxo-2-phenylethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Oxo-2-phenylethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-phenacyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFOKNRIMNOESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366161 | |

| Record name | 4-(2-oxo-2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139484-40-5 | |

| Record name | 4-(2-oxo-2-phenylethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Oxo-2-phenylethoxy)benzaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-(2-Oxo-2-phenylethoxy)benzaldehyde, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. We will delve into its physicochemical properties, provide detailed, field-proven protocols for its synthesis, and explore its primary application as a key intermediate in the synthesis of chalcone derivatives. Furthermore, this guide will illuminate the promising therapeutic potential of these derivatives, particularly as anti-inflammatory agents and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, making this document an essential resource for researchers, scientists, and professionals in drug development.

Introduction

4-(2-Oxo-2-phenylethoxy)benzaldehyde, also known by its IUPAC name 4-phenacyloxybenzaldehyde, is an aromatic organic compound characterized by the presence of both an aldehyde and a ketone functional group, bridged by an ether linkage. This unique structural arrangement provides two reactive sites, making it a valuable building block for the synthesis of more complex molecules. Its primary utility lies in its role as a precursor to a wide array of chalcone derivatives. Chalcones, belonging to the flavonoid family, are renowned for their diverse pharmacological activities, and the introduction of the phenylethoxy moiety can significantly influence their biological profile. This guide aims to provide a thorough understanding of the properties and synthetic utility of 4-(2-Oxo-2-phenylethoxy)benzaldehyde, with a special focus on its application in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 4-(2-Oxo-2-phenylethoxy)benzaldehyde are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| CAS Number | 139484-40-5 | [1][2] |

| Appearance | Yellowish-white (beige) solid | [1] |

| Melting Point | 120 °C | [1] |

| Boiling Point | 429 °C (Predicted) | |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and DMSO. | |

| IUPAC Name | 4-phenacyloxybenzaldehyde | [2] |

Synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde

The most common and efficient method for the synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide ion derived from 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of phenacyl bromide.

Reaction Scheme

Caption: Williamson Ether Synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of 4-phenacyloxy benzaldehyde.[1][3]

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in methanol.

-

Addition of Base: To the stirred solution, add triethylamine as a catalyst. The reaction is carried out in a micellar medium at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 7 hours.

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol.

-

Characterization: The final product, a yellowish-white solid, is characterized by its melting point and spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry). A yield of approximately 60% can be expected.[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized 4-(2-Oxo-2-phenylethoxy)benzaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3070 | C-H stretching (aromatic)[1] |

| 2981 | C-H stretching (aliphatic)[1] |

| 2846, 2762 | C-H stretching (aldehyde)[1] |

| 1689 | C=O stretching (ketone)[1] |

| ~1700 | C=O stretching (aldehyde) |

| 1581 | C=C stretching (aromatic)[1] |

| 1218 | C-O-C stretching (ether)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 10.09 | s | 1H | Aldehyde proton (-CHO)[1] |

| 7.02 - 8.00 | m | 9H | Aromatic protons[1] |

| 5.39 | s | 2H | Methylene protons (-O-CH₂-C=O)[1] |

Note: The aromatic region (7.02-8.00 ppm) contains signals for the protons of both the benzaldehyde and the phenyl rings. A more detailed analysis would show distinct signals for the ortho, meta, and para protons of each ring.

| Chemical Shift (δ ppm) | Assignment |

| 193.32 | Ketone carbonyl carbon (C=O)[1] |

| ~191 | Aldehyde carbonyl carbon (C=O) |

| ~163 | Aromatic carbon attached to the ether oxygen |

| ~136 | Aromatic carbon attached to the aldehyde group |

| 128 - 134 | Aromatic carbons |

| ~115 | Aromatic carbons ortho to the ether linkage |

| ~70 | Methylene carbon (-O-CH₂-C=O) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z = 240. Key fragmentation patterns would likely involve the cleavage of the ether bond and the loss of the aldehyde group.

Application in the Synthesis of Chalcone Derivatives

A primary application of 4-(2-Oxo-2-phenylethoxy)benzaldehyde is in the synthesis of chalcones via the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Reaction Scheme

Caption: Claisen-Schmidt condensation for the synthesis of chalcone derivatives.

General Experimental Protocol

This is a general protocol for the Claisen-Schmidt condensation.

-

Reactant Mixture: In a suitable solvent such as ethanol or methanol, dissolve equimolar amounts of 4-(2-Oxo-2-phenylethoxy)benzaldehyde and a substituted acetophenone.

-

Base Catalysis: Slowly add a solution of a base, such as potassium hydroxide or sodium hydroxide, to the reaction mixture while stirring.

-

Reaction: The reaction is typically stirred at room temperature for several hours. The progress can be monitored by TLC.

-

Isolation and Purification: The resulting chalcone often precipitates out of the solution. The solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to yield the pure product.

Biological Activities of Derived Chalcones and Drug Development Potential

Chalcones synthesized from 4-(2-Oxo-2-phenylethoxy)benzaldehyde are of significant interest to the drug development community due to their wide range of biological activities.

Anti-inflammatory Activity

Chalcone derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators. Studies on various chalcone analogues have demonstrated their ability to suppress the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[4][5] Furthermore, some chalcones can modulate the NF-κB and JNK signaling pathways, which are critical in the inflammatory response.[5]

Anticancer Activity and VEGFR-2 Inhibition

A particularly promising area of research is the investigation of chalcones as anticancer agents, specifically as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Several studies have reported the synthesis of chalcone derivatives with significant VEGFR-2 inhibitory activity. For instance, certain 4-phenylurea chalcones have demonstrated potent cytotoxicity against various cancer cell lines and excellent inhibitory activity on VEGFR-2 kinase, with IC₅₀ values in the sub-micromolar range.[6][7] Molecular docking studies have further elucidated the binding interactions of these chalcones with the ATP-binding site of the VEGFR-2 protein.[6][7][8] The 2-oxo-2-phenylethoxy moiety can play a crucial role in the binding affinity and overall activity of these compounds.[9][10]

The following diagram illustrates the role of VEGFR-2 in angiogenesis and its inhibition by chalcone derivatives.

Caption: Mechanism of VEGFR-2 inhibition by chalcone derivatives.

Conclusion

4-(2-Oxo-2-phenylethoxy)benzaldehyde is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the presence of two reactive functional groups make it an ideal starting material for constructing a diverse library of complex molecules. The demonstrated utility of this compound in the synthesis of pharmacologically active chalcones, particularly those with anti-inflammatory and anticancer properties through VEGFR-2 inhibition, underscores its importance in modern drug discovery and development. This technical guide provides researchers and scientists with the essential knowledge and practical protocols to effectively utilize 4-(2-Oxo-2-phenylethoxy)benzaldehyde in their synthetic and medicinal chemistry endeavors.

References

-

Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2457. [Link]

-

Semantic Scholar. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

ResearchGate. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules, 27(23), 8259. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

ResearchGate. (n.d.). Scheme of synthesis of 4-phenacyloxy benzaldehyde derivatives. [Link]

-

PubMed. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. [Link]

-

ResearchGate. (n.d.). Examples of reported chalcone VEGFR inhibitors. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory and gastroprotective properties of some chalcones. [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives. [Link]

-

RSC Publishing. (n.d.). Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation. [Link]

-

NIH. (2022). Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study. [Link]

-

NIH. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

NIH. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. [Link]

-

ResearchGate. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. [Link]

-

Wiley Online Library. (n.d.). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Link]

-

ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

UMass Lowell. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (n.d.). 4-(2-Oxo-2-phenylethoxy)benzaldehyde. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

NIH. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... [Link]

-

SpectraBase. (n.d.). Benzaldehyde - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 4-Phenoxy-benzaldehyde - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. 4-(2-Oxo-2-phenylethoxy)benzaldehyde | C15H12O3 | CID 2060331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel chalcone 2-thiopyrimidine conjugates as dual VEGFR-2/BRAF inhibitors: design, synthesis, in vitro cytotoxicity, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Oxo-2-phenylethoxy)benzaldehyde structure and chemical formula.

An In-depth Technical Guide to 4-(2-Oxo-2-phenylethoxy)benzaldehyde for Advanced Research

Introduction

4-(2-Oxo-2-phenylethoxy)benzaldehyde, also known by its IUPAC name 4-phenacyloxybenzaldehyde, is a multifunctional organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its unique molecular architecture, incorporating an aldehyde, a ketone, and an ether linkage, makes it a versatile starting material for the synthesis of complex heterocyclic systems and other advanced intermediates. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development.

Molecular Structure and Chemical Identity

The structure of 4-(2-Oxo-2-phenylethoxy)benzaldehyde is characterized by a benzaldehyde moiety linked to an acetophenone group through an ether bond. This arrangement of functional groups provides multiple sites for chemical modification.

Chemical Formula: C₁₅H₁₂O₃[1][2][3]

IUPAC Name: 4-phenacyloxybenzaldehyde[1][4]

CAS Number: 139484-40-5[1][2][3]

SMILES: C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O[1]

Caption: 2D Structure of 4-(2-Oxo-2-phenylethoxy)benzaldehyde

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility and thermal stability considerations.

| Property | Value | Source |

| Molecular Weight | 240.25 g/mol | [1][2][3] |

| Appearance | Yellowish-white (beige) solid | [5] |

| Melting Point | ~123.15 °C | [6] |

| Boiling Point | 429 °C (Predicted) | [1] |

| Water Solubility | 172.67 - 200.83 mg/L (Predicted) | [6] |

Synthesis and Mechanistic Pathway

The most common and efficient method for synthesizing 4-(2-Oxo-2-phenylethoxy)benzaldehyde is the Williamson ether synthesis.[5][7][8] This classical organic reaction provides a reliable route to unsymmetrical ethers.

Causality of the Synthetic Choice

The Williamson ether synthesis is selected for its high efficiency in forming the crucial ether linkage. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which is highly effective when using a primary halide like phenacyl bromide.[7][9][10] The phenolic proton of 4-hydroxybenzaldehyde is sufficiently acidic to be removed by a moderately strong base, creating a potent phenoxide nucleophile that readily attacks the electrophilic carbon of phenacyl bromide.

Reaction Mechanism

-

Deprotonation: A base (e.g., triethylamine, potassium carbonate) abstracts the acidic proton from the hydroxyl group of 4-hydroxybenzaldehyde, forming a nucleophilic phenoxide anion.

-

SN2 Attack: The phenoxide anion performs a backside attack on the carbon atom bearing the bromine in phenacyl bromide.

-

Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the C-O ether bond and yielding the final product.

Caption: Synthetic workflow for 4-(2-Oxo-2-phenylethoxy)benzaldehyde.

Experimental Protocol

The following protocol is adapted from a documented synthesis.[5]

-

Reactant Preparation: In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in methanol.

-

Catalyst Addition: Add triethylamine as a catalyst to the mixture. The reaction is conducted in a micellar media at room temperature.

-

Reaction: Stir the mixture at room temperature for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product is isolated. Purification is achieved via recrystallization from ethanol to yield a yellowish-white solid. The reported yield for this method is around 60%.[5]

Spectroscopic Characterization

Structural confirmation is achieved through standard spectroscopic techniques. The key signals validate the presence of the expected functional groups.

-

¹H-NMR (CDCl₃, 500 MHz): The most characteristic signal is the aldehyde proton (CHO), which appears as a singlet at approximately 10.09 ppm. The methylene protons (-CH₂-) adjacent to the ether oxygen and ketone appear as a singlet around 5.39 ppm. The aromatic protons resonate in the region of 7.02-8.00 ppm.[5]

-

¹³C-NMR (CDCl₃, 500 MHz): The spectrum shows a distinct peak for the ketone carbonyl (C=O) at ~193.32 ppm. The aldehyde carbonyl carbon is also highly deshielded. The remaining aromatic and methylene carbons appear at their expected chemical shifts.[5]

-

FT-IR (cm⁻¹): The infrared spectrum displays strong absorption bands confirming the key functional groups. A sharp peak around 1689 cm⁻¹ corresponds to the C=O stretching of the ketone. Aldehydic C-H stretching vibrations are observed at 2846 and 2762 cm⁻¹. The C-O-C ether linkage is identified by a strong band around 1218 cm⁻¹.[5]

Chemical Reactivity and Synthetic Applications

The molecule's three distinct functional groups offer a rich landscape for further chemical transformations, making it a valuable building block.

-

Aldehyde Group: This is the most reactive site for many transformations. It can undergo:

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

-

Condensation reactions such as Knoevenagel or Wittig reactions to form C=C double bonds.

-

Reductive amination to form secondary or tertiary amines.

-

-

Ketone Group: The ketone can be selectively reduced or can serve as a handle for forming new C-C bonds through reactions at the α-carbon.

-

Ether Linkage: The ether bond is generally stable under neutral, basic, and mild acidic conditions, allowing for selective reactions at the aldehyde and ketone centers.

Role in Drug Discovery and Development

As a synthetic intermediate, 4-(2-Oxo-2-phenylethoxy)benzaldehyde is primarily used for the construction of more complex molecules with potential biological activity. A notable application is in the development of novel anticancer agents.

Case Study: Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy in oncology.

Research has demonstrated that the 4-(2-Oxo-2-phenylethoxy) scaffold can be elaborated into diaryl urea derivatives that exhibit potent VEGFR-2 inhibitory activity. In these syntheses, the aldehyde group is transformed, often into an amine, which is then used to construct the urea linkage characteristic of many kinase inhibitors. This strategic use of the molecule highlights its importance as a starting point for generating libraries of compounds for screening and lead optimization in cancer drug discovery.

Caption: Logical workflow from starting material to a potential therapeutic agent.

Safety and Handling

As with any laboratory chemical, proper handling is essential. 4-(2-Oxo-2-phenylethoxy)benzaldehyde is classified with the following hazards:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This compound is intended for research use only.[1][3]

References

-

Chemchart. 4-(2-oxo-2-phenylethoxy)benzaldehyde (139484-40-5). Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 4-(2-Oxo-2-phenylethoxy)benzaldehyde | C15H12O3 | CID 2060331. Available from: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Available from: [Link]

-

Jumina, et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 2016. Available from: [Link]

-

Der Pharma Chemica. Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Available from: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. 2014. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. 2023. Available from: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. 2023. Available from: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]

-

NIH - National Center for Biotechnology Information. 4-(Benzyloxy)benzaldehyde. Available from: [Link]

-

PubChem. Benzaldehyde, 4-(phenylmethoxy)-. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. scbt.com [scbt.com]

- 4. 4-(2-Oxo-2-phenylethoxy)benzaldehyde | C15H12O3 | CID 2060331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. 4-(2-oxo-2-phenylethoxy)benzaldehyde (139484-40-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. francis-press.com [francis-press.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. aksci.com [aksci.com]

- 12. 139484-40-5 Cas No. | 4-(2-Oxo-2-phenylethoxy)benzaldehyde | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to 4-(2-Oxo-2-phenylethoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Oxo-2-phenylethoxy)benzaldehyde, with the Chemical Abstracts Service (CAS) number 139484-40-5 , is an aromatic ether and aldehyde that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its unique bifunctional nature, possessing both a reactive aldehyde group and a phenacyl ether moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its application as a strategic intermediate in the development of novel therapeutic agents, particularly in the realm of oncology.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of 4-(2-Oxo-2-phenylethoxy)benzaldehyde is fundamental for its application in research and development. The key data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 139484-40-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂O₃ | [1][2][3] |

| Molecular Weight | 240.25 g/mol | [1][2][3] |

| IUPAC Name | 4-(2-oxo-2-phenylethoxy)benzaldehyde | [2] |

| Appearance | Yellowish-white (beige) solid | [4] |

| Melting Point | 120 °C | [4] |

| Boiling Point | 429 °C | [1] |

| ¹H-NMR (500 MHz, CDCl₃-d₆), δ (ppm) | 10.09 (1H, s, CHO), 7.02-8.00 (m, 9H, aromatic), 5.39 (2H, s, -CH₂-) | [4] |

| ¹³C-NMR (500 MHz, CDCl₃-d₆), δ (ppm) | 193.32 (C=O), 190.79 (CHO), 162.85 (aromatic C-O), ... | [4] |

| FT-IR (cm⁻¹) | 3070 (CH aromatics), 2981 (CH aliphatic), 2846 & 2762 (CH aldehyde), 1689 (C=O), 1581 (C=C), 1218 (C-O-C) | [4] |

| Mass Spec (m/z) | 240 | [4] |

Synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde

The most common and efficient method for the synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenolate ion derived from 4-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 2-bromoacetophenone (phenacyl bromide).

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of 4-phenacyloxy benzaldehyde derivatives.[4]

Materials:

-

4-hydroxybenzaldehyde

-

2-bromoacetophenone (phenacyl bromide)

-

Triethylamine (TEA)

-

Methanol

-

Ice water

-

Ethanol (for recrystallization)

-

Ethyl acetate and n-hexane (for TLC)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 4-hydroxybenzaldehyde in methanol. To this solution, add 5 mL of triethylamine.

-

Addition of Electrophile: In a separate beaker, dissolve 10 mmol of 2-bromoacetophenone in methanol.

-

Reaction: Slowly add the 2-bromoacetophenone solution dropwise to the 4-hydroxybenzaldehyde solution while stirring at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (3:1) as the eluent. The reaction is typically stirred at room temperature for approximately 7 hours.[4]

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid precipitate by filtration and wash with cold water. The crude product is then purified by recrystallization from ethanol to yield 4-(2-Oxo-2-phenylethoxy)benzaldehyde as a yellowish-white solid.[4]

Causality Behind Experimental Choices:

-

Triethylamine (TEA): TEA acts as a base to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenolate ion. This is crucial for the subsequent Sₙ2 reaction.

-

Methanol: Methanol serves as a suitable polar protic solvent to dissolve the reactants and facilitate the reaction.

-

Room Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating, which can sometimes lead to side reactions.

-

Recrystallization: This purification technique is effective for obtaining a high-purity solid product by separating it from any unreacted starting materials or byproducts.

Applications in Drug Development: A Versatile Scaffold for Bioactive Molecules

While 4-(2-Oxo-2-phenylethoxy)benzaldehyde itself is primarily a synthetic intermediate, its true value in drug discovery lies in its role as a versatile scaffold for the synthesis of various bioactive compounds. The aldehyde functionality provides a convenient handle for the construction of more complex molecules through reactions such as the Claisen-Schmidt condensation to form chalcones, or reductive amination to form various amine derivatives.

Synthesis of Chalcone Derivatives with Anticancer Activity

Chalcones are a class of compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of biological activities, including anticancer properties.[5][6][7][8][9] 4-(2-Oxo-2-phenylethoxy)benzaldehyde is an ideal starting material for synthesizing novel chalcone derivatives.

The general synthetic route involves the Claisen-Schmidt condensation of 4-(2-Oxo-2-phenylethoxy)benzaldehyde with a substituted acetophenone in the presence of a base catalyst.

Caption: Synthetic workflow for bioactive chalcones.

These synthesized chalcones have been investigated for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC3), and colorectal (HT-29) cancers.[5][9] The mechanism of action for many of these chalcone derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.[6][9]

Synthesis of Diaryl Urea Hybrids as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a validated strategy in cancer therapy. Novel diaryl urea hybrids incorporating the 2-oxo-2-phenylethoxy moiety have been designed and synthesized as potent VEGFR-2 inhibitors.[10][11]

The synthesis of these compounds involves a multi-step process where the 4-(2-Oxo-2-phenylethoxy)aniline (derived from the corresponding benzaldehyde) is reacted with various isocyanates to form the diaryl urea linkage. Several of these compounds have demonstrated significant cytotoxic activity against a panel of cancer cell lines and potent inhibition of VEGFR-2 kinase activity, with IC₅₀ values in the nanomolar to low micromolar range.[10][11]

Conclusion

4-(2-Oxo-2-phenylethoxy)benzaldehyde is a chemically versatile and highly valuable intermediate for the synthesis of a wide array of potentially therapeutic compounds. Its straightforward synthesis via Williamson etherification, coupled with the reactivity of its aldehyde group, provides a robust platform for the generation of diverse molecular libraries. The demonstrated success in utilizing this scaffold for the development of potent anticancer agents, such as chalcones and diaryl urea-based VEGFR-2 inhibitors, underscores its significance in modern medicinal chemistry and drug discovery. Researchers and scientists in the field are encouraged to explore the potential of this building block in the design and synthesis of novel bioactive molecules targeting a range of diseases.

References

-

Synthesis of Chalcones with Anticancer Activities. Molecules, 2012. [Link]

-

Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. MDPI. [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health. [Link]

-

Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. pubs.acs.org. [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

-

Synthesis of Chalcones with Anticancer Activities. ResearchGate. [Link]

-

4-(2-Oxo-2-phenylethoxy)benzaldehyde | C15H12O3 | CID 2060331. PubChem. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

-

4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. PubMed Central. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. ResearchGate. [Link]

-

Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. PubMed. [Link]

-

Novel 2‐oxo‐2‐phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR‐2 inhibitors: Design, synthesis, and anticancer evaluation | Request PDF. ResearchGate. [Link]

-

Benzaldehyde-tethered fluorous tags for cytosolic delivery of bioactive peptides. PubMed. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-(2-Oxo-2-phenylethoxy)benzaldehyde | C15H12O3 | CID 2060331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Phenacyloxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenacyloxybenzaldehyde, a versatile aromatic aldehyde, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its unique structure, incorporating a benzaldehyde moiety linked to a phenacyl group through an ether linkage, provides a reactive platform for the development of novel therapeutic agents and other functional molecules. This guide offers a comprehensive overview of 4-phenacyloxybenzaldehyde, detailing its chemical identity, synthesis, physicochemical properties, and burgeoning applications in the field of drug discovery, with a particular focus on its utility as a precursor for bioactive compounds.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The nomenclature of this compound is critical for unambiguous identification in research and development.

-

IUPAC Name: 4-(2-oxo-2-phenylethoxy)benzaldehyde[1]

-

Common Synonyms: 4-phenacyloxybenzaldehyde[1], p-phenacyloxybenzaldehyde

-

Molecular Formula: C₁₅H₁₂O₃[2]

-

Molecular Weight: 240.26 g/mol [3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-phenacyloxybenzaldehyde is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Appearance | Yellowish-white (beige) solid | [4] |

| Melting Point | 120 °C | [4] |

| Boiling Point | 429 °C (Predicted) | [5] |

| Water Solubility | 200.83 mg/L (Predicted) | [6] |

| LogP (Predicted) | 2.8 | [1] |

Part 2: Synthesis and Characterization

The synthesis of 4-phenacyloxybenzaldehyde is typically achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-phenacyloxybenzaldehyde.

Caption: General workflow for the synthesis of 4-phenacyloxybenzaldehyde.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of 4-phenacyloxybenzaldehyde with a reported yield of 60%.[4]

Materials:

-

4-Hydroxybenzaldehyde (1.22 g, 10 mmol)

-

Phenacyl bromide (1.99 g, 10 mmol)

-

Methanol

-

Ethanol

-

Ice water

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in methanol.

-

Reaction: Stir the mixture at room temperature for 7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the reaction mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid product by filtration and wash with cold water. Purify the crude product by recrystallization from ethanol to obtain a yellowish-white solid.[4]

Safety Precautions:

-

Phenacyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all organic solvents in a well-ventilated area, away from ignition sources.

Characterization Data

The identity and purity of the synthesized 4-phenacyloxybenzaldehyde can be confirmed by various spectroscopic methods.

| Technique | Observed Peaks/Signals |

| FT-IR (cm⁻¹) | 3070 (C-H aromatics), 2981 (C-H aliphatic), 2846 & 2762 (C-H aldehyde), 1689 (C=O), 1581 (C=C), 1218 (C-O-C)[4] |

| ¹H-NMR (CDCl₃, 500 MHz, δ ppm) | 10.09 (1H, s, CHO), 7.02-8.00 (9H, m, aromatic protons), 5.39 (2H, s, -O-CH₂-)[4] |

| ¹³C-NMR (CDCl₃, 500 MHz, δ ppm) | 193.32 (C=O), 190.79 (CHO), 162.85 (aromatic C-O), 115.08-136.35 (aromatic carbons), 70.78 (-O-CH₂-) |

| Mass Spectrum (GC-MS, m/z) | 240 [M]⁺[4] |

Part 3: Applications in Drug Development

4-Phenacyloxybenzaldehyde is a valuable building block for the synthesis of various heterocyclic and other complex organic molecules with potential therapeutic applications. Its derivatives have been explored for a range of biological activities.

Anticancer Activity

Derivatives of 4-phenacyloxybenzaldehyde have shown promise as anticancer agents. For instance, a series of benzyloxybenzaldehyde derivatives, structurally related to 4-phenacyloxybenzaldehyde, exhibited significant activity against the HL-60 cell line.[7] These compounds were found to arrest the cell cycle at the G2/M phase and induce apoptosis.[7] The mechanism of action for some of these derivatives involves the loss of mitochondrial membrane potential.[7]

The following diagram illustrates the logical relationship between 4-phenacyloxybenzaldehyde and its potential anticancer effects through derivatization.

Caption: Logical flow from 4-phenacyloxybenzaldehyde to anticancer activity.

Furthermore, other benzaldehyde derivatives have been investigated for their anticancer properties, with some showing potent cytotoxic effects against various cancer cell lines.[8][9]

Enzyme Inhibition

The benzaldehyde scaffold is present in numerous enzyme inhibitors. Derivatives of 4-hydroxybenzaldehyde have been synthesized and evaluated as tyrosinase inhibitors, with some compounds showing potent inhibitory activity.[10][11] Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in the treatment of hyperpigmentation disorders.

Additionally, benzimidazole-based derivatives of substituted benzaldehydes have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[12] This highlights the potential of utilizing the 4-phenacyloxybenzaldehyde core to design novel enzyme inhibitors for various therapeutic targets.

Conclusion

4-Phenacyloxybenzaldehyde is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its straightforward synthesis and the amenability of its functional groups to further chemical modification make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated anticancer and enzyme inhibitory activities of its derivatives underscore the importance of this scaffold in medicinal chemistry. Further exploration of the structure-activity relationships of 4-phenacyloxybenzaldehyde derivatives is warranted to unlock its full therapeutic potential.

References

-

4-(2-Oxo-2-phenylethoxy)benzaldehyde. PubChem. [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. [Link]

-

Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & medicinal chemistry, 13(5), 1537–1544. [Link]

-

4-(2-Oxo-2-phenylethoxy)benzaldehyde. PubChem. [Link]

-

4-(2-oxo-2-phenylethoxy)benzaldehyde (139484-40-5). Chemchart. [Link]

-

Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

-

Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. ResearchGate. [Link]

-

Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. MDPI. [Link]

-

Yi, W., Cao, R., Peng, W., Wen, H., Yan, Q., Zhou, B., Ma, L., & Song, H. (2010). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. European journal of medicinal chemistry, 45(2), 639–646. [Link]

-

Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. ResearchGate. [Link]

-

Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

Sources

- 1. 4-(2-Oxo-2-phenylethoxy)benzaldehyde | C15H12O3 | CID 2060331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 139484-40-5 Cas No. | 4-(2-Oxo-2-phenylethoxy)benzaldehyde | Matrix Scientific [matrixscientific.com]

- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. biosynth.com [biosynth.com]

- 6. 4-(2-oxo-2-phenylethoxy)benzaldehyde (139484-40-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-(2-Oxo-2-phenylethoxy)benzaldehyde

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 4-(2-Oxo-2-phenylethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate and confirm the molecular structure of this compound.

Introduction

4-(2-Oxo-2-phenylethoxy)benzaldehyde, with the chemical formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol , is a valuable intermediate in organic synthesis.[1][2][3] Its structure incorporates several key functional groups, including an aldehyde, an ether linkage, and a ketone, all attached to aromatic rings. Accurate structural confirmation is paramount for its application in further chemical transformations. This guide will walk through the essential spectroscopic techniques used to provide an unambiguous structural assignment.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 4-(2-Oxo-2-phenylethoxy)benzaldehyde with the numbering that will be used throughout this guide.

Sources

Physical and chemical characteristics of 4-phenacyloxybenzaldehyde.

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Phenacyloxybenzaldehyde

Foreword

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-phenacyloxybenzaldehyde, a significant intermediate in organic synthesis and a molecule of interest in medicinal chemistry. As a Senior Application Scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with a detailed and practical understanding of this compound. The information herein is synthesized from experimental data and established scientific literature, focusing on the causality behind its properties and the methodologies for its synthesis and analysis.

Chemical Identity and Structural Elucidation

4-Phenacyloxybenzaldehyde, with the molecular formula C₁₅H₁₂O₃, is an aromatic compound characterized by the presence of an aldehyde group, an ether linkage, and two phenyl rings. The phenacyl moiety is linked to the benzaldehyde through an ether bond at the para position. This unique structural arrangement of functional groups dictates its chemical behavior and reactivity.

The structure of 4-phenacyloxybenzaldehyde has been elucidated and confirmed through various spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and GC-MS analysis.[1]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 4-phenacyloxybenzaldehyde are summarized in the tables below. This data is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physical Properties of 4-Phenacyloxybenzaldehyde

| Property | Value | Source |

| Appearance | Yellowish-white (beige) solid | [1] |

| Melting Point | 120 °C | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | Derived |

| Molecular Weight | 240.25 g/mol | Derived |

| Solubility | Soluble in ethanol | [1] |

| Purity (as synthesized) | 96.56% | [2] |

Table 2: Spectroscopic Data for 4-Phenacyloxybenzaldehyde

| Technique | Key Peaks/Shifts | Interpretation | Source |

| FT-IR (cm⁻¹) | 3070, 2981, 2846, 2762, 1689, 1581, 1218 | C-H (aromatic), C-H (aliphatic), C-H (aldehyde), C=O (carbonyl), C=C (aromatic), C-O-C (ether) | [1] |

| ¹H-NMR (500 MHz, CDCl₃-d₆, δ ppm) | 10.09 (1H, s), 7.02-8.00 (aromatic protons), 5.39 (2H, s) | Aldehyde proton (CHO), Aromatic protons, Methylene protons (-CH₂-) | [1] |

| ¹³C-NMR (500 MHz, CDCl₃-d₆, δ ppm) | 193.32, 162.85 | Carbonyl carbon (C=O), Aromatic carbon adjacent to ether oxygen | [2] |

| GC-MS (m/z) | 240 | Molecular ion peak corresponding to the molecular weight | [2] |

Synthesis and Purification

The synthesis of 4-phenacyloxybenzaldehyde is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 4-hydroxybenzaldehyde with phenacyl bromide.[1] The use of a catalyst like triethylamine in a micellar medium at room temperature facilitates this reaction.[1]

Experimental Protocol: Synthesis of 4-Phenacyloxybenzaldehyde

This protocol is based on the method described by Rastuti et al. (2016).[1]

Materials:

-

4-hydroxybenzaldehyde (10 mmol, 1.22 g)

-

Phenacyl bromide (10 mmol, 1.99 g)

-

Triethylamine

-

Methanol

-

Deionized water

-

Ice

Procedure:

-

In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and phenacyl bromide (1.99 g, 10 mmol) in methanol.

-

Add triethylamine as a catalyst to the mixture. The reaction is conducted in a micellar medium.

-

Stir the reaction mixture at room temperature for 7 hours.

-

Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude 4-phenacyloxybenzaldehyde

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

For improved yield, the flask can be placed in an ice bath to further induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol or an ethanol:water mixture (1:1).[2]

-

Dry the crystals under vacuum to obtain pure 4-phenacyloxybenzaldehyde as a yellowish-white solid.[1]

Chemical Reactivity and Stability

The chemical reactivity of 4-phenacyloxybenzaldehyde is governed by its principal functional groups: the aldehyde, the ether linkage, and the aromatic rings.

-

Aldehyde Group: The aldehyde group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also undergo nucleophilic addition reactions, which are fundamental in the synthesis of more complex molecules.

-

Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions, such as with strong acids.

-

Aromatic Rings: The aromatic rings can undergo electrophilic substitution reactions. The positions of substitution will be directed by the existing substituents.

Information on the stability of 4-phenacyloxybenzaldehyde under various conditions such as light, temperature, and pH is not extensively documented and would require further experimental investigation.

Analytical Characterization

A systematic workflow is essential for the comprehensive analytical characterization of 4-phenacyloxybenzaldehyde, ensuring its identity and purity.

Caption: Workflow for the synthesis, purification, and analytical characterization of 4-phenacyloxybenzaldehyde.

Experimental Protocol: Purity Assessment using HPLC

While a specific HPLC method for 4-phenacyloxybenzaldehyde is not detailed in the provided search results, a general reverse-phase HPLC method, commonly used for aromatic aldehydes, can be adapted.[3][4]

Objective: To determine the purity of a 4-phenacyloxybenzaldehyde sample.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Materials:

-

4-phenacyloxybenzaldehyde sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, to improve peak shape)

Chromatographic Conditions (Suggested Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. A typical gradient could be 50% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance (to be determined, likely around 280 nm).

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of 4-phenacyloxybenzaldehyde in the mobile phase.

-

Sample Preparation: Dissolve the synthesized sample in the mobile phase to a similar concentration as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method).

Applications in Research and Drug Development

4-Phenacyloxybenzaldehyde serves as a versatile building block in organic synthesis. Its derivatives are being explored for various applications:

-

Antibacterial Agents: Although the parent compound was found to be inactive, its derivatives could be synthesized and tested for antibacterial properties.[1]

-

Antiproliferative Agents: Similar benzaldehyde derivatives have been used to synthesize compounds with potential anticancer activities.[5]

-

Material Science: It has been used as an intermediate in the synthesis of C-4-phenacyloxy-phenylcalix[6]resorcinarene, which has applications in ion adsorption.[2]

-

Drug Discovery: The "click chemistry" approach, a powerful tool in drug discovery, can potentially utilize derivatives of 4-phenacyloxybenzaldehyde for creating large compound libraries for screening.[7]

Toxicology and Safety

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Store in a cool, dry place away from incompatible materials.[8]

In the absence of specific data, information from related compounds like 4-hydroxybenzaldehyde can provide some context, though direct extrapolation is not advised.[9]

Conclusion

4-Phenacyloxybenzaldehyde is a compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, synthesis, purification, and analytical characterization based on available scientific literature. Further research into its biological activities and toxicological profile is warranted to fully explore its potential applications.

References

-

Rastuti, U., Jumina, J., & Siswanta, D. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

ResearchGate. (n.d.). Scheme of synthesis of 4-phenacyloxy benzaldehyde derivatives. [Link]

-

Cheméo. (n.d.). 4-Phenoxybenzaldehyde (CAS 67-36-7) - Chemical & Physical Properties. [Link]

-

Pharmaffiliates. (n.d.). 4-Benzyloxybenzaldehyde | CAS No : 4397-53-9. [Link]

-

Cheméo. (n.d.). Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4) - Chemical Properties. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ResearchGate. (n.d.). NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1). [Link]

-

G. S. C. Kumar, et al. (2017). Recent applications of click chemistry in drug discovery. PubMed, 27(1), 1-13. [Link]

-

Mitsubishi Gas Chemical Trading, Inc. (n.d.). p-Phenylbenzaldehyde(4-BPAL). [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 4-hydroxybenzaldehyde, CAS registry number 123-08-0. Food and Chemical Toxicology, 176, 113794. [Link]

Sources

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Phenoxybenzaldehyde (CAS 67-36-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. para-Phenylbenzaldehyde (4-BPAL) | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

A Technical Guide to Phenoxy Benzaldehyde Compounds: From Historical Discovery to Modern Applications

Abstract: This technical guide provides a comprehensive exploration of phenoxy benzaldehyde compounds, a class of molecules that has evolved from a synthetic curiosity to a cornerstone intermediate in the agrochemical, pharmaceutical, and materials science sectors. We will delve into the historical context of their discovery, predicated on the development of diaryl ether synthesis, and trace their evolution through detailed discussions of synthetic protocols, mechanistic insights, and the discovery of their diverse biological activities. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices, self-validating protocols, and the authoritative science that underpins the significance of this chemical scaffold.

Chapter 1: The Foundational Chemistry - Historical Context of Diaryl Ether Synthesis

The story of phenoxy benzaldehyde is intrinsically linked to the broader history of diaryl ether synthesis. The central structural feature, a C-O bond connecting two aromatic rings, was a significant synthetic challenge for early organic chemists. The breakthrough came in 1905 when German chemist Fritz Ullmann reported a copper-catalyzed reaction between an alkali phenoxide and an aryl halide.[1][2] This reaction, now known as the Ullmann condensation or Ullmann ether synthesis, became the foundational method for preparing diaryl ethers for decades.[1][3]

Causality Behind the Ullmann Condensation:

The initial Ullmann protocol was mechanistically novel but operationally demanding. It required high temperatures (often exceeding 150-200 °C), polar aprotic solvents like nitrobenzene or dimethylformamide, and stoichiometric amounts of copper, often in the form of freshly prepared copper powder or copper(I) salts.[3][4] The choice of copper was critical; it was believed to facilitate the crucial C-O bond formation through a sequence involving a copper(I) phenoxide intermediate reacting with the aryl halide.[3]

-

Expertise in Action: The high reaction temperatures were necessary to overcome the activation energy for the coupling of often unreactive aryl halides. The use of an inert atmosphere (e.g., Argon or Nitrogen) is a critical parameter to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II) species, a common cause of reaction failure.[5]

Over the years, significant advancements have been made to the Ullmann condensation. The introduction of soluble copper catalysts and, more importantly, chelating ligands (such as diamines and N,N-dimethylglycine) dramatically improved the reaction's efficiency.[4] These ligands accelerate the catalytic cycle, allowing for lower reaction temperatures (90-110 °C) and reduced catalyst loading, which expanded the functional group tolerance and substrate scope of the reaction.[4] This evolution was crucial for making diaryl ether synthesis, and by extension the synthesis of phenoxy benzaldehydes, more accessible and versatile for complex molecule construction.

Chapter 2: The Synthesis of a Scaffold - Protocols and Methodologies

Phenoxy benzaldehyde exists as three structural isomers (ortho-, meta-, and para-), with the meta- (3-phenoxybenzaldehyde) and para- (4-phenoxybenzaldehyde) isomers being of particular commercial and research interest.[6] They serve as vital intermediates in the manufacturing of pharmaceuticals, dyes, and especially synthetic pyrethroid pesticides like cypermethrin and fenvalerate.[6][7]

Multiple synthetic routes have been developed, often beginning with halogenated benzaldehydes or toluenes. A classic and illustrative approach involves a modified Ullmann condensation, often requiring protection of the reactive aldehyde group.

Detailed Protocol: Synthesis of 4-Fluoro-3-Phenoxybenzaldehyde via Ullmann Condensation

This protocol details a common industrial approach where the aldehyde is first protected as an acetal, followed by the copper-catalyzed etherification, and concluded by deprotection.[8]

Step 1: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

-

Reaction Setup: To a mixture of 3-bromo-4-fluorobenzaldehyde (0.1 mol) and ethane-1,2-diol (0.11 mol), add trimethylchlorosilane (0.24 mol).[8]

-

Rationale: The aldehyde is protected as a cyclic acetal to prevent it from undergoing unwanted side reactions under the basic and high-temperature conditions of the Ullmann coupling. Trimethylchlorosilane acts as a dehydrating agent and catalyst.

-

Execution: Heat the mixture to 100 °C for 3 hours.[8]

-

Workup & Validation: After cooling, add toluene (100 ml) and wash with ice water (2 x 50 ml). Dry the organic phase over anhydrous sodium sulphate and evaporate the solvent in vacuo. The crude 3-bromo-4-fluoro-benzaldehyde ethyleneacetal is typically purified by vacuum distillation to confirm identity and purity before proceeding.[8]

Step 2: Ullmann Condensation

-

Reagent Preparation: In a separate flask, prepare sodium phenolate by reacting phenol with a strong base like sodium hydride. To a suspension of sodium phenolate (27.5 mmol) in diglyme (3 ml), add sodium hydride (3.5 mmol) for complete dehydration.[5]

-

Catalyst Addition: Add copper(I) oxide (0.35 mmol) and potassium chloride (6.5 mmol).[8]

-

Rationale: Copper(I) oxide is the active catalyst. Anhydrous conditions are critical for the success of this reaction, hence the dehydration step.

-

Execution: Heat the mixture to 155 °C under an inert argon atmosphere. Add the 3-bromo-4-fluoro-benzaldehyde ethyleneacetal (25 mmol) from Step 1 at this temperature and stir for 7 hours.[8]

-

Workup: After cooling, add toluene and filter to remove inorganic salts. Remove the solvent from the filtrate in vacuo to yield the crude protected product.[8]

Step 3: Acetal Deprotection

-

Reaction Setup: Dissolve the crude acetal from Step 2 in a solution of ethanol (60 ml), water (20 ml), and concentrated hydrochloric acid (1 ml).[5]

-

Rationale: The acetal is stable to base but readily hydrolyzed under acidic conditions to regenerate the aldehyde.

-

Execution: Heat the mixture to 100 °C for 3 hours.[5]

-

Workup & Validation: After cooling, add toluene and wash with ice water. Dry the organic phase over sodium sulphate and evaporate the solvent. The final product, 4-fluoro-3-phenoxybenzaldehyde, is typically purified by column chromatography on silica gel or vacuum distillation.[5] Purity and structure are confirmed using techniques like NMR, IR spectroscopy, and mass spectrometry.

Diagram 1: General Synthetic Workflow

Caption: Workflow for the synthesis of phenoxy benzaldehydes via an acetal-protected intermediate.

Chapter 3: Discovery of Biological Activity and Applications

While initially valued as a synthetic intermediate, the phenoxy benzaldehyde scaffold and its derivatives have been found to possess a wide range of biological activities.[9] This discovery shifted their role from mere building blocks to pharmacologically active agents and privileged structures in medicinal chemistry.

Benzaldehyde derivatives, in general, are recognized for antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[9][10] The combination of the benzaldehyde moiety with a phenoxy group creates a scaffold with potential for diverse biological interactions.[9]

Key Areas of Application:

-

Agrochemicals: The most significant application is in the synthesis of pyrethroid insecticides.[7][11] 3-Phenoxybenzaldehyde is a crucial component of widely used products like permethrin, cypermethrin, and deltamethrin.

-

Pharmaceuticals: Research has shown that derivatives exhibit a range of activities. For instance, 3-Phenoxybenzaldehyde itself has been identified as a weak inhibitor of the classical complement pathway, which is part of the innate immune system.[12][13] Other derivatives have been investigated as potential anti-tubercular agents, Chk2 kinase inhibitors, and CCR5 antagonists.

-

Antifungal/Antimicrobial: Various benzaldehyde derivatives have shown efficacy against fungi like Aspergillus flavus, a common contaminant in foodstuffs, by inhibiting both fungal growth and the production of aflatoxins.[10] Dihydroxybenzaldehydes have also demonstrated antimicrobial activity against bacteria responsible for bovine mastitis, such as Staphylococcus aureus.[14]

Screening for Bioactivity: A General Workflow

The discovery of these properties relies on systematic biological screening. A typical workflow involves synthesizing a library of derivatives and testing them in a panel of assays.

Diagram 2: Bioactivity Screening Workflow

Caption: A generalized workflow for the discovery and development of bioactive compounds.

Chapter 4: Quantitative Data and Structure-Activity Relationships (SAR)

The development of potent bioactive molecules from the phenoxy benzaldehyde scaffold relies on understanding the Structure-Activity Relationship (SAR). By systematically modifying the substituents on the aromatic rings, researchers can tune the compound's potency, selectivity, and pharmacokinetic properties.

While a comprehensive SAR table for all phenoxy benzaldehyde derivatives is beyond the scope of this guide, the table below provides a representative summary of publicly available data for selected benzaldehyde derivatives and their observed biological activities. This illustrates the type of data crucial for drug development professionals.

Table 1: Summary of Biological Activities of Selected Benzaldehyde Derivatives

| Compound/Derivative Name | CAS Number | Target/Activity | Potency (IC₅₀) | Reference |

| 3-Phenoxybenzaldehyde | 39515-51-0 | Complement (Classical Pathway) Inhibitor | 1388 µM | [12] |

| MPOBA¹ | N/A | Anticancer (HCT-116 cell line) | 24.95 µM | [10] |

| Gentisaldehyde | 490-78-8 | Antimicrobial (S. aureus) | MIC₅₀: 500 mg/L | [14] |

| 2,3-Dihydroxybenzaldehyde | 24677-78-9 | Antimicrobial (S. aureus) | MIC₅₀: 500 mg/L | [14] |

¹ MPOBA: A novel benzaldehyde derivative mentioned in reference[10], specific structure not provided in the abstract.

Conclusion

From its conceptual origins in the Ullmann condensation, the phenoxy benzaldehyde core has proven to be a remarkably versatile and enduring chemical scaffold. Its historical development is a testament to the power of synthetic innovation, where improvements in catalytic C-O bond formation unlocked widespread access to this diaryl ether. Initially leveraged as a passive intermediate for the agrochemical industry, targeted research has unveiled its intrinsic biological activities, establishing it as a privileged structure in medicinal chemistry. The continued exploration of its derivatives, guided by systematic screening and SAR studies, ensures that phenoxy benzaldehyde compounds will remain a subject of intense interest and a source of novel therapeutic and industrial applications for the foreseeable future.

References

-

Screening 3-(4-Hydroxy-phenoxy)-benzaldehyde for Biological Activity: A Technical Guide. Benchchem.9

-

Technical Support Center: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde. Benchchem.5

-

Ullmann Condensation. SynArchive.

-

Ullmann condensation. Wikipedia.

-

A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México.

-

m-PHENOXY BENZALDEHYDE. LookChem.

-

4-Phenoxybenzaldehyde 98. Sigma-Aldrich.

-

3-Phenoxybenzaldehyde | 39515-51-0. Biosynth.

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul.

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Institutes of Health (NIH).

-

Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. Google Patents.

-

Synthesis of 3-(4-Hydroxy-phenoxy)-benzaldehyde from starting materials. Benchchem.

-

The Ullmann Ether Condensation. ResearchGate.

-

Synthesis of Phenols from Benzoic Acids. Organic Syntheses.

-

3-Phenoxybenzaldehyde | Complement System. TargetMol.

-

Synthesis of 3-phenoxybenzaldehyde. PrepChem.com.

-

Process for the preparation of m-phenoxybenzaldehyde. Google Patents.

-

Method for preparing 3-phenoxy-benzaldehyde. Google Patents.

-

Preparation of 3-phenoxybenzaldehyde. Google Patents.

-

3-Phenoxybenzaldehyde. CAS Common Chemistry.

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI.

-

Cas 39515-51-0,3-Phenoxy-benzaldehyde. LookChem.

-

3-Phenoxybenzaldehyde | 39515-51-0. MOLNOVA.

-

A Comprehensive Technical Guide to 3-Phenoxybenzaldehyde. Benchchem.

-

Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A. PubChem.

-

Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed.

Sources

- 1. synarchive.com [synarchive.com]

- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. manavchem.com [manavchem.com]

- 7. Process for the preparation of m-phenoxybenzaldehyde - Patent US-4108904-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 12. 3-Phenoxybenzaldehyde | Complement System | TargetMol [targetmol.com]

- 13. 3-Phenoxybenzaldehyde | 39515-51-0 | MOLNOVA [molnova.com]

- 14. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 4-(2-oxo-2-phenylethoxy)benzaldehyde, a valuable bifunctional intermediate in medicinal chemistry and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages.[1][2] This guide delves into the mechanistic rationale behind the procedural steps, offering insights into reagent selection, reaction optimization, and product purification. The protocol is designed to be self-validating, with integrated checkpoints for reaction monitoring and clear guidelines for characterization, ensuring both high yield and purity for researchers in drug development and synthetic chemistry.

Introduction and Scientific Rationale

4-(2-Oxo-2-phenylethoxy)benzaldehyde is a key synthetic building block, possessing two distinct reactive sites: an aldehyde and a ketone. This dual functionality allows for sequential or orthogonal chemical modifications, making it an attractive precursor for the synthesis of various heterocyclic compounds, chalcones, and other complex molecular architectures with potential biological activity. For instance, the benzaldehyde moiety can serve as an absorption promoter, potentially enhancing the bioavailability of derivative drug candidates.

The chosen synthetic route is the Williamson ether synthesis , a cornerstone reaction in organic chemistry dating back to 1850.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] In this specific application, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a mild base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-bromoacetophenone, displacing the bromide leaving group to form the desired ether linkage.

Causality Behind Experimental Choices

-

Nucleophile Generation: 4-hydroxybenzaldehyde serves as the precursor to the nucleophile. Its phenolic proton is sufficiently acidic (pKa ≈ 7.6) to be removed by a moderately weak base.[4]

-